molecular formula C27H26N2O4 B3175723 Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)- CAS No. 959122-10-2

Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-

Cat. No. B3175723
CAS RN: 959122-10-2
M. Wt: 442.5 g/mol
InChI Key: NDIRKROHIMEFOI-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . The compound you’re asking about has additional functional groups attached to the cyclopentanecarboxylic acid core, including a phenylamino carbonyl group and a biphenyl group. It also is a methyl ester of the carboxylic acid .

Scientific Research Applications

Enzymatic Resolution and Synthesis of Nucleosides

The enzymatic resolution of cyclopentanecarboxylic acid derivatives has been explored for the synthesis of carbocyclic nucleosides. Esterases and lipases were used to resolve racemic mixtures of 4-amino-cyclopentanecarboxylic acid methyl ester derivatives. The study found that the functionalization of the amino group significantly influenced the hydrolysis rate and enantioselectivity, demonstrating the compound's potential as an intermediate in nucleoside production (Mahmoudian et al., 1992).

Synthesis of Geometric Isomers and Conformational Studies

Research into the synthesis of geometric isomers of cyclopentanecarboxylic acid derivatives revealed insights into the structural and conformational properties of these compounds. The hydrolysis of specific esters produced mixtures of trans- and cis-isomers, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Curry et al., 1993).

Development of Enantiopure Compounds

Asymmetric syntheses of enantiopure cyclopentanecarboxylic acid derivatives have been achieved, demonstrating the potential for creating compounds with specific optical purities for use in pharmaceuticals and research. These methods involve diastereoselective rearrangements and ring-closure metathesis, highlighting the versatility of cyclopentanecarboxylic acid derivatives in synthetic chemistry (Davies et al., 2013).

Peptide and Peptoid Conformational Studies

The synthesis of novel cyclopentanecarboxylic acid derivatives for use in peptide and peptoid conformational studies showcases the compound's utility in probing the structural aspects of biomolecules. By limiting the conformational flexibility of the side chain, researchers can gain insights into the behavior and function of peptides and peptoids in biological systems (Horwell et al., 1994).

Inhibition of Enzymatic Synthesis

Cyclopentanecarboxylic acid derivatives have been studied for their inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine, a key metabolite in the methylation process critical for various biological functions. This research points to the potential for developing novel inhibitors based on cyclopentanecarboxylic acid derivatives for therapeutic applications (Coulter et al., 1974).

Anticonvulsant Activity Study

The synthesis of amino amides and amino esters based on cyclopentanecarboxylic acid derivatives has been explored for their anticonvulsant activities. This research underlines the potential for developing new anticonvulsant drugs leveraging the chemical framework of cyclopentanecarboxylic acid derivatives (Arustamyan et al., 2019).

properties

IUPAC Name

methyl (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-33-26(31)24-9-5-8-23(24)25(30)20-12-10-18(11-13-20)19-14-16-22(17-15-19)29-27(32)28-21-6-3-2-4-7-21/h2-4,6-7,10-17,23-24H,5,8-9H2,1H3,(H2,28,29,32)/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIRKROHIMEFOI-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Reactant of Route 4
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Reactant of Route 6
Reactant of Route 6
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.